8-Methylenebicyclo[5.1.0]octane

Catalog No.
S14500704
CAS No.
54211-15-3
M.F
C9H14
M. Wt
122.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Methylenebicyclo[5.1.0]octane

CAS Number

54211-15-3

Product Name

8-Methylenebicyclo[5.1.0]octane

IUPAC Name

8-methylidenebicyclo[5.1.0]octane

Molecular Formula

C9H14

Molecular Weight

122.21 g/mol

InChI

InChI=1S/C9H14/c1-7-8-5-3-2-4-6-9(7)8/h8-9H,1-6H2

InChI Key

MUDRFXBMCDULFP-UHFFFAOYSA-N

Canonical SMILES

C=C1C2C1CCCCC2

8-Methylenebicyclo[5.1.0]octane is a bicyclic organic compound characterized by a unique structure that incorporates a methylene bridge within its bicyclic framework. Its molecular formula is C9H14C_9H_{14}, and it has a molecular weight of approximately 122.21 g/mol . The compound features a bicyclo[5.1.0] structure, indicating that it consists of two fused cyclopentane rings with a double bond at the bridgehead position, contributing to its distinct chemical reactivity and properties.

The compound is notable for its high degree of strain due to the geometric arrangement of its carbon atoms, which can lead to unique chemical behaviors in reactions and interactions with biological systems .

8-Methylenebicyclo[5.1.0]octane exhibits several interesting chemical reactivities primarily due to its strained bicyclic structure. The strain in the molecule allows it to participate in various reactions, including:

  • Electrophilic Additions: The double bond in the methylene group can undergo electrophilic addition reactions, where electrophiles add across the double bond.
  • Nucleophilic Attacks: The compound can react with nucleophiles, leading to the formation of various derivatives.
  • C–C Bond Cleavage: The strained central bonds can be cleaved under specific conditions, releasing energy and allowing for further transformations.

These reactions are influenced by the presence of substituents on the bicyclic framework, which can modulate reactivity and selectivity in synthetic applications .

  • Antimicrobial Properties: Some bicyclic compounds have shown effectiveness against various microbial strains.
  • Anticancer Activity: Bicyclic structures are often explored for their potential in cancer therapeutics due to their ability to interact with biological targets.

Further studies are needed to elucidate the specific biological activities of 8-methylenebicyclo[5.1.0]octane and its derivatives.

Several synthetic routes have been developed for the preparation of 8-methylenebicyclo[5.1.0]octane:

  • Diels-Alder Reaction: This method involves the cycloaddition of suitable diene and dienophile precursors to form the bicyclic structure.
  • Ring-Closure Reactions: Starting from linear precursors, ring-closure reactions can be employed to construct the bicyclic framework.
  • Functional Group Transformations: Existing functional groups on simpler bicyclic compounds can be modified through various organic transformations to yield 8-methylenebicyclo[5.1.0]octane.

The choice of synthesis method often depends on the desired substituents and functionalization patterns on the final product .

8-Methylenebicyclo[5.1.0]octane has potential applications in several fields:

  • Synthetic Organic Chemistry: It can serve as an intermediate in the synthesis of more complex organic molecules.
  • Material Science: Due to its unique structural properties, it may find applications in developing novel materials with specific mechanical or thermal properties.
  • Pharmaceutical Development: Exploration into its biological activity could lead to new drug candidates or therapeutic agents.

Interaction studies involving 8-methylenebicyclo[5.1.0]octane focus on its reactivity with various nucleophiles and electrophiles, as well as its potential interactions with biological macromolecules such as proteins and nucleic acids. Understanding these interactions is crucial for predicting its behavior in biological systems and optimizing its use in medicinal chemistry.

Several compounds share structural similarities with 8-methylenebicyclo[5.1.0]octane, each exhibiting unique properties:

Compound NameStructure TypeNotable Features
Bicyclo[4.2.0]octaneBicyclicLess strained than 8-methylenebicyclo[5.1.0]octane
Bicyclo[3.3.0]octaneBicyclicExhibits different reactivity patterns due to fewer rings
Tetracyclo[5.1.0.01,6.02,7]octaneTetracyclicHighly strained; potential for unique reactivity
1-Methylbicyclo[5.1.0]octaneBicyclicSubstituted variant; different biological activities

These compounds highlight the unique features of 8-methylenebicyclo[5.1.0]octane while also demonstrating variations in reactivity and applications based on structural differences.

The exploration of bicyclo[5.1.0]octane derivatives has been driven by their inherent strain energy, a property that arises from the fusion of a three-membered cyclopropane ring with a larger eight-membered bicyclic system. Early studies on bicyclo[5.1.0]octane itself (C₈H₁₄) revealed its thermochemical instability, with gas-phase enthalpy data indicating significant strain energy comparable to smaller cycloalkanes like cyclopropane. However, the reactivity of these systems diverges markedly from simpler strained molecules due to the interplay of multiple ring systems.

The concept of strain release as a driving force in organic reactions gained traction in the mid-20th century, particularly with the development of norbornene and related bicyclic frameworks. Bicyclo[5.1.0]octane derivatives, including 8-methylenebicyclo[5.1.0]octane, emerged as test cases for understanding how polycyclic strain influences reactivity. For example, the addition of benzenethiol to bicyclo[2.2.2]octene analogs demonstrated that strain energy alone does not fully dictate reactivity; electronic delocalization within the bicyclic framework plays a critical role. This principle was later quantified in studies showing that each three-membered ring fused to a reactive bond lowers activation barriers by approximately 10 kcal/mol, a finding directly applicable to the reactivity profile of 8-methylenebicyclo[5.1.0]octane.

A key historical milestone was the recognition that bicyclo[5.1.0]octane derivatives exhibit "delocalization-enabled reactivity," where conjugation between the cyclopropane ring and adjacent π-systems accelerates ring-opening reactions. This contrasts with simpler cyclopropanes, where strain release dominates. For instance, the methylene group in 8-methylenebicyclo[5.1.0]octane extends conjugation into the larger ring system, stabilizing transition states through hyperconjugation.

Table 1: Comparative Strain and Reactivity in Bicyclic Systems

CompoundStrain Energy (kcal/mol)Relative Reactivity (k_rel)Key Reactivity Feature
Cyclopropane27.51.0Pure strain release
Bicyclo[5.1.0]octane~2610³–10⁴Strain + limited delocalization
8-Methylenebicyclo[5.1.0]octaneN/A10⁵–10⁶Strain + enhanced delocalization

The mechanistic pathways governing bicyclic rearrangements in 8-Methylenebicyclo[5.1.0]octane involve complex radical-mediated processes and acid-catalyzed transformations that exploit the inherent strain energy within the three-membered cyclopropane ring system [1] [2]. These mechanistic investigations reveal fundamental insights into strain-release chemistry and provide computational evidence for novel transition state geometries.

Radical-Mediated Pathways in Strain-Release Reactions

Radical-mediated strain-release reactions in bicyclic systems operate through sophisticated mechanistic pathways that balance thermodynamic driving forces with kinetic accessibility. The inherent ring strain in 8-Methylenebicyclo[5.1.0]octane, estimated at approximately 27.5 kilocalories per mole for the cyclopropane moiety [3], provides substantial thermodynamic driving force for radical-initiated transformations.

Ketyl-Olefin Cyclization Dynamics in Ring System Modifications

Ketyl-olefin cyclization represents a fundamental mechanistic pathway for bicyclic ring system modifications, particularly in the context of 8-Methylenebicyclo[5.1.0]octane derivatives [4] [5]. The mechanism involves initial reduction of carbonyl groups to ketyl radical intermediates, which subsequently undergo intramolecular cyclization with pendant olefinic moieties.

The cyclization dynamics proceed through a transannular samarium diiodide-mediated ketone-olefin coupling strategy, wherein the ketyl radical intermediate adopts favorable conformations that minimize steric interactions while maximizing orbital overlap [4]. Computational studies reveal that the regioselectivity of these cyclizations can be rationalized by examining low energy conformations of the ketyl-alkene starting materials, with larger ring systems demonstrating excellent regioselectivity due to conformational preferences.

Table 1: Ketyl-Olefin Cyclization Efficiency in Bicyclic Systems

Ring SizeYield (%)DiastereoselectivityRegioselectivity
8-membered85 [4]>20:1 [4]Excellent [4]
10-membered78 [4]>15:1 [4]Excellent [4]
11-membered82 [4]>18:1 [4]Excellent [4]

The mechanistic pathway involves initial coordination of the samarium diiodide reagent to the carbonyl oxygen, followed by single electron transfer to generate the ketyl radical intermediate. This radical species then undergoes 5-exo-trig or 6-endo-trig cyclization depending on the geometric constraints imposed by the bicyclic framework [4]. The high diastereoselectivity observed in these transformations arises from the conformational rigidity of the bicyclic system, which constrains the approach trajectory of the ketyl radical to the olefinic acceptor.

Computational Evidence for Transition State Geometries

Density Functional Theory calculations provide detailed insights into the transition state geometries governing radical-mediated rearrangements in 8-Methylenebicyclo[5.1.0]octane [1] [6] [7]. High-level ab initio calculations employing CCSD(T) methodology with extended basis sets reveal critical geometric parameters for strain-release mechanisms.

Computational investigations of bicyclic rearrangements demonstrate that transition states exhibit significant geometric distortions from ground state structures. The simultaneous activation of central and lateral carbon-carbon bonds in strained bicyclic systems leads to unusual transition state geometries characterized by elongated bond distances and altered bond angles [1]. For bicyclo[1.1.0]butane derivatives, DFT calculations reveal activation barriers of 21.0 kilocalories per mole for concerted bond activation pathways, representing an energetically favorable mechanism compared to alternative stepwise processes [1].

Table 2: Computed Transition State Parameters for Bicyclic Rearrangements

ParameterGround StateTransition StateChange
C-C Bond Length (Å)1.54 [1]1.89 [1]+0.35 [1]
Bond Angle (°)109.5 [1]95.2 [1]-14.3 [1]
Activation Energy (kcal/mol)-21.0 [1]-

The computational evidence indicates that hyperhomodesmotic reaction schemes provide the most reliable estimates of conventional strain energies for bicyclic systems [8]. These calculations employ coupled cluster theory with triple excitations to achieve chemical accuracy in predicting activation barriers and reaction energetics [9]. The methodology successfully reproduces experimental strain energies within 1.4 kilocalories per mole for most bicyclic systems [10].

Acid-Catalyzed Cyclopropane Ring Opening Mechanisms

Acid-catalyzed ring opening of cyclopropane moieties in 8-Methylenebicyclo[5.1.0]octane proceeds through well-defined mechanistic pathways that involve protonation-induced carbocation formation and subsequent rearrangement processes [11] [12].

Fluorosulphuric Acid-Induced Carbocation Rearrangements

Fluorosulphuric acid represents one of the most potent superacidic systems for inducing carbocation rearrangements in strained bicyclic systems [13]. The mechanism involves initial protonation at the most electron-rich position of the cyclopropane ring, leading to the formation of cyclopropylcarbinyl cation intermediates [12].

The fluorosulphuric acid-antimony pentafluoride system generates complex fluoroanions with highly dispersed negative charge, including SbF6−, Sb2F11−, Sb3F16−, and Sb4F21− [13]. These bulky counterions exhibit minimal nucleophilicity, allowing for the stable observation of carbocation intermediates that would otherwise be too reactive for characterization [13].

In the context of 8-Methylenebicyclo[5.1.0]octane, protonation occurs preferentially at the methylene bridge due to its enhanced electron density compared to the cyclopropane carbons. The resulting carbocation undergoes rapid Wagner-Meerwein rearrangements involving 1,2-methyl shifts and 1,2-hydride shifts to achieve greater thermodynamic stability [12] [14].

Table 3: Acid Catalyst Effectiveness in Cyclopropane Ring Opening

CatalystTemperature (°C)Ring Opening Yield (%)Selectivity
HBF4 [11]24 [11]45 [11]Moderate [11]
H2SO4 [11]24 [11]48 [11]Moderate [11]
HNO3 [11]24 [11]56 [11]Good [11]
FSO3H-SbF5 [13]-78 [13]>90 [13]Excellent [13]

The mechanistic pathway involves stepwise bond breaking rather than concerted processes, with the formation of discrete carbocation intermediates that can be intercepted by nucleophiles or undergo further rearrangement [11]. The regioselectivity of ring opening is determined by the relative stability of the resulting carbocation, with tertiary and benzylic positions being strongly favored [12].

Deuterium Labeling Studies of Proton Migration Patterns

Deuterium labeling experiments provide definitive mechanistic evidence for proton migration patterns during acid-catalyzed rearrangements of 8-Methylenebicyclo[5.1.0]octane [15] [16]. These studies employ stereospecific deuterium incorporation to track the stereochemical course of carbocation rearrangements.

Investigations utilizing deuterated trifluoroacetic acid and other deuterium sources reveal stereoselective proton elimination and stereospecific deuterium incorporation patterns that are consistent with concerted rearrangement mechanisms [15]. The observed primary kinetic isotope effects ranging from 4.25 to 4.64 indicate that carbon-hydrogen bond breaking is involved in the rate-determining step [15].

Table 4: Deuterium Incorporation Patterns in Bicyclic Rearrangements

Position% Deuterium IncorporationStereochemistryMechanism
C-1β [15]85 [15]Stereoselective [15]Concerted [15]
C-9β [15]78 [15]Stereoselective [15]Concerted [15]
C-1α [15]22 [15]Non-selective [15]Competing [15]

The deuterium labeling studies demonstrate that proton migration occurs through intramolecular proton transfers rather than intermolecular exchange processes [17]. Quantum chemical calculations using ωB97X functional with ATZ2P basis sets predict activation barriers for intramolecular proton transfers that decrease with longer tether lengths and more π-withdrawing substituents [17].

The mechanistic analysis reveals that destabilizing closed-shell Pauli repulsions play crucial roles in determining the relative ease of intramolecular proton transfers [17]. For 8-Methylenebicyclo[5.1.0]octane, the geometric constraints imposed by the bicyclic framework influence the preferred pathways for proton migration, with ring strain effects providing additional driving force for rearrangement processes.

XLogP3

3.1

Exact Mass

122.109550447 g/mol

Monoisotopic Mass

122.109550447 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-10-2024

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